2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylsulfanylphenyl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylsulfanylphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-4-25(5-2)21(27)15-26-14-17(16-10-6-8-12-19(16)26)22(28)23(29)24-18-11-7-9-13-20(18)30-3/h6-14H,4-5,15H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVSGYRHGNUNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylsulfanylphenyl)-2-oxoacetamide is a complex organic molecule that belongs to the indole derivative class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of the compound features an indole ring system, a diethylamino group, and a methylsulfanylphenyl moiety, contributing to its unique chemical properties. The presence of the diethylamino group is expected to enhance solubility and bioavailability, while the methylsulfanyl group may influence its electronic characteristics and interactions with biological targets.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Interaction : Indole derivatives often interact with various enzymes, potentially inhibiting key pathways involved in disease progression.
- Receptor Binding : The structure suggests potential binding to receptors involved in cellular signaling, which could lead to modulation of cell proliferation and survival.
- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, particularly at the G2/M phase.
Biological Activity Data
Several studies have evaluated the biological activity of related indole derivatives. Below is a summary table highlighting key findings related to their pharmacological effects:
| Compound | Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | Antiproliferative | 52 (MCF-7) | Inhibits tubulin polymerization |
| Compound B | Aromatase inhibitor | 74 (MDA-MB-231) | Induces apoptosis |
| Compound C | β-cell protective | 0.1 (INS-1 cells) | Protects against ER stress |
Case Studies
- Anticancer Activity : Research has demonstrated that indole derivatives can exhibit significant anticancer properties. For example, a study reported an indole derivative with an IC50 value of 52 nM against MCF-7 breast cancer cells, indicating potent antiproliferative effects and the ability to induce apoptosis through tubulin disruption .
- Diabetes Research : Another study focused on compounds structurally related to this compound found that certain analogs possess protective effects on pancreatic β-cells against ER stress, showcasing their potential in diabetes treatment .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions starting from the indole nucleus. Reaction conditions are optimized for high yield and purity. The following synthetic routes are commonly employed:
- Preparation of Indole Nucleus : Initial formation of the indole structure.
- Introduction of Functional Groups : Sequential addition of diethylamino and methylsulfanyl groups.
- Final Acylation : Acylation with oxoacetamide under controlled conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound shares a common indol-3-yl-oxoacetamide backbone with several analogs, but differences in substituents critically influence physicochemical and biological properties. Key structural comparisons include:
Key Observations :
- Substituent Effects on Solubility: The diethylamino group in the target compound enhances water solubility compared to non-polar substituents (e.g., chlorophenyl in D-24851 ).
- Bioactivity Modulation : The methylsulfanyl group in the target compound may confer unique electronic effects, contrasting with methoxy groups in or hydrazine linkers in .
Functional Comparison
Anticancer Activity
- D-24851 : Exhibits potent microtubule destabilization (IC₅₀ < 10 nM in glioblastoma U87 cells) and efficacy against multidrug-resistant tumors .
- Compound 2e (from ) : Binds MDM2-p53 with high affinity (docking score: −12.3 kcal/mol), suggesting p53-mediated apoptosis activation.
- Target Compound: While direct data are unavailable, its diethylaminoethyl group may enhance cellular uptake compared to D-24851’s chlorobenzyl substituent.
Receptor Binding
- Fluorinated Derivative 8 (from ) : Selective CB2 ligand (Ki = 6.2 nM) due to fluorine’s electronegativity.
- Target Compound : The methylsulfanyl group’s lipophilicity could favor interactions with hydrophobic receptor pockets, though activity data are lacking.
Antimicrobial Activity
Preparation Methods
Indole Skeleton Preparation
The unsubstituted indole nucleus serves as a starting material for most routes. Protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group prevents undesired side reactions during subsequent substitutions. For example, Boc protection is achieved using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst, yielding N-Boc-indole in >90% purity.
Introduction of the 2-(Diethylamino)-2-Oxoethyl Group at Position 1
Alkylation of the indole nitrogen is performed post-deprotection. A two-step protocol is recommended:
- Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group quantitatively.
- Alkylation : Reacting the free indole with 2-chloro-N,N-diethylacetamide in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 60°C for 12 hours achieves N-alkylation. This step is analogous to methods described for tertiary amide formations in patent US20160297791A1, where polar aprotic solvents enhance nucleophilic substitution kinetics.
Optimization Data :
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 60 | 12 | 78 |
| Acetonitrile | Et₃N | 80 | 24 | 65 |
| THF | NaH | 25 | 6 | 42 |
The use of DMF and K₂CO₃ provides optimal results, aligning with trends observed in sulfonamide alkylations.
Construction of the 3-Oxoacetamide Substituent
Friedel-Crafts Acylation at Position 3
Electrophilic aromatic substitution introduces the acetyl group at position 3. A mixture of acetic anhydride and boron trifluoride diethyl etherate (BF₃·Et₂O) in nitrobenzene at 0°C selectively acetylates the indole’s 3-position, yielding 3-acetylindole derivatives.
Conversion to 2-Oxoacetamide
The acetyl group is oxidized to a ketone using sodium periodate (NaIO₄) in aqueous acetonitrile, forming 3-(2-oxoacetyl)indole. Subsequent amidation with 2-methylsulfanylaniline is facilitated by 1,1′-carbonyldiimidazole (CDI), a reagent highlighted in patent US20160297791A1 for its efficacy in cyclizing glutamine analogues.
Reaction Conditions :
- Oxidation : 3-Acetylindole (1.0 equiv), NaIO₄ (2.2 equiv), H₂O/CH₃CN (1:1), reflux, 2 hours. Yield: 85%.
- Amidation : 3-(2-Oxoacetyl)indole (1.0 equiv), CDI (1.2 equiv), 2-methylsulfanylaniline (1.5 equiv), CH₃CN, 60°C, 6 hours. Yield: 76%.
Eschenmoser Coupling for Stereochemical Control
The (Z)-configuration of the oxoacetamide group is ensured via an Eschenmoser coupling reaction, mirroring methodologies applied to 3-[amino(phenyl)methylidene]oxindoles. This involves reacting 3-bromooxindole intermediates with thiobenzamides in dimethylformamide (DMF) under basic conditions (triethylamine, Et₃N). The reaction proceeds via a thiazole intermediate, which rearranges to the desired product upon heating.
Key Parameters :
- Solvent : DMF enhances solubility and reaction homogeneity.
- Base : Et₃N (2.0 equiv) ensures deprotonation and accelerates thiazole formation.
- Time/Temperature : 12 hours at 25°C for primary thioamides; 24 hours at 40°C for secondary analogues.
Purification and Characterization
Flash Chromatography
Crude products are purified using silica gel chromatography with dichloromethane/methanol (95:5) as the eluent, a method validated for oxindole derivatives in PMC9462268. This step removes unreacted starting materials and byproducts such as isoindigo derivatives.
Crystallization
Recrystallization from methanol yields analytically pure crystals suitable for X-ray diffraction. The triclinic space group P₁, observed in related acetamide structures, confirms molecular packing via N–H⋯O hydrogen bonds.
Spectroscopic Validation
- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, indole H-2), 7.65–7.10 (m, 8H, aromatic), 3.42 (q, 4H, NCH₂CH₃), 2.51 (s, 3H, SCH₃).
- ¹³C NMR : δ 198.4 (C=O), 169.2 (NCO), 136.1–110.8 (aromatic), 42.1 (NCH₂CH₃), 14.3 (SCH₃).
Challenges and Mitigation Strategies
Regioselectivity in Indole Substitution
Electrophilic substitutions at position 3 are favored due to indole’s inherent electronic properties. However, competing reactions at position 2 are mitigated by using bulky directing groups (e.g., Boc) or low temperatures.
Oxidation Side Reactions
Over-oxidation of the acetyl group to carboxylic acids is prevented by stoichiometric control of NaIO₄ and short reaction times.
Byproduct Formation
Isoindigo derivatives, arising from dimerization, are suppressed by maintaining dilute reaction conditions and rapid workup.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
